4-Bromobutan-1-amine
Overview
Description
4-Bromobutan-1-amine is a useful research compound. Its molecular formula is C4H10BrN and its molecular weight is 152.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Phase Amination
Yokoyama et al. (2000) explored the amination of 1-bromobutane in aqueous ammonia solution, focusing on the reaction products and their formation rates. They identified n-butylamine and di-n-butylamine as major products, providing valuable insights into the kinetics of such reactions (Yokoyama et al., 2000).
Development of PH Fluorescent Probes
Liu et al. (2021) synthesized a pH fluorescent probe by reacting dansyl chloride with 4-bromobutan-1-amine hydrobromide. This probe showed excellent selectivity and sensitivity in acidic media, providing potential applications in cell imaging and intracellular pH change sensing (Liu et al., 2021).
Synthesis of Aziridines and Azacycles
Ohno et al. (2002) described the intramolecular amination of bromoallenes, leading to the selective formation of 2-ethynylaziridines. This study contributes to the understanding of stereoselectivity in organic synthesis, particularly in the formation of cis-aziridines and other azacycles (Ohno et al., 2002).
Catalyst Development
Xu et al. (2015) reported on the preparation of a mesoporous-C4N4-based catalyst grafted with n-bromobutane. This catalyst demonstrated high performance in the cycloaddition of CO2 with propylene epoxide, showing potential for applications in catalysis and environmental chemistry (Xu et al., 2015).
Coating Polyurethane Cationomers
Król et al. (2010) synthesized polyurethane cationomers using 1-bromobutane, exploring their application in coating materials. This study highlighted the impact of incorporating fluorine into cationomers on surface free energy, relevant for materials science and surface engineering (Król et al., 2010).
Microwave Spectroscopy
Kim et al. (2016) conducted microwave spectroscopy of 1-bromobutane, providing data on rotational constants and nuclear quadrupole coupling constants. This research is significant for understanding molecular structures and interactions in the field of spectroscopy (Kim et al., 2016).
Surface Behavior Studies
Giner et al. (2005) measured surface tensions of 1-bromobutane with isomeric butanol mixtures, contributing to the understanding of surface chemistry and interactions, particularly in thermodynamics and physical chemistry (Giner et al., 2005).
Mechanism of Action
The mechanism of action of 4-Bromobutan-1-amine is related to its pH response. The probe shows good selectivity and sensitivity toward H+ in acidic medium over two pH units (~4–2). At pH > 4, Bu-Dns solution emits yellow fluorescent light, which becomes gradually weaker with decreasing pH value. At pH below 2, complete fluorescence quenching occurs .
Safety and Hazards
4-Bromobutan-1-amine is considered hazardous. It is highly flammable and causes skin irritation. It may cause respiratory irritation and is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .
Future Directions
Properties
IUPAC Name |
4-bromobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
Record name | 4-bromobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-38-7 | |
Record name | 4-bromobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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